molecular formula C21H20N6O B2554064 3-(3-(4-Morpholinophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline CAS No. 1448128-10-6

3-(3-(4-Morpholinophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline

Cat. No.: B2554064
CAS No.: 1448128-10-6
M. Wt: 372.432
InChI Key: YAJFAUJKBPUQDJ-UHFFFAOYSA-N
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Description

3-(3-(4-Morpholinophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline is a complex organic compound characterized by its unique molecular structure, which includes a morpholine group, a triazolo[4,3-b]pyridazine core, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(4-Morpholinophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline typically involves multiple steps, starting with the construction of the triazolo[4,3-b]pyridazine core. This can be achieved through cyclization reactions involving hydrazine and appropriate precursors

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis processes, ensuring the purity and consistency of the final product. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-(4-Morpholinophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the aniline group to its corresponding nitro compound.

  • Reduction: : Reduction of nitro groups to amines.

  • Substitution: : Replacement of functional groups on the morpholine or triazolo[4,3-b]pyridazine core.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Typical reducing agents are tin (Sn) and iron (Fe) in acidic conditions.

  • Substitution: : Nucleophilic substitution reactions may use alkyl halides and strong bases.

Major Products Formed

  • Oxidation: : Nitro derivatives of the compound.

  • Reduction: : Amine derivatives.

  • Substitution: : Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology

Biologically, 3-(3-(4-Morpholinophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline has shown potential as a dual inhibitor of c-Met and Pim-1, which are involved in cancer progression. Its derivatives may be explored for their antitumor properties.

Medicine

In medicine, the compound's derivatives could be developed into therapeutic agents for treating various conditions, including anxiety, epilepsy, and muscle relaxation.

Industry

In industry, this compound may find applications in the development of new materials, pharmaceuticals, and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • N-substituted-N-(3-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)phenyl)alkanamides: : These compounds are used as anxiolytic and antiepileptic agents.

  • ([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)acetic acid: : This compound has applications in various chemical syntheses.

Uniqueness

3-(3-(4-Morpholinophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline stands out due to its dual inhibitory activity against c-Met and Pim-1, which is not commonly found in other similar compounds. This unique property makes it a promising candidate for further research and development in cancer therapy.

Properties

IUPAC Name

3-[3-(4-morpholin-4-ylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O/c22-17-3-1-2-16(14-17)19-8-9-20-23-24-21(27(20)25-19)15-4-6-18(7-5-15)26-10-12-28-13-11-26/h1-9,14H,10-13,22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAJFAUJKBPUQDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C3=NN=C4N3N=C(C=C4)C5=CC(=CC=C5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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